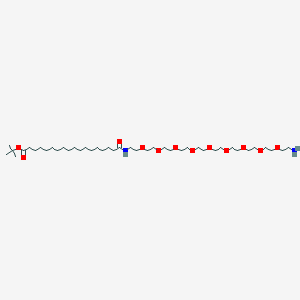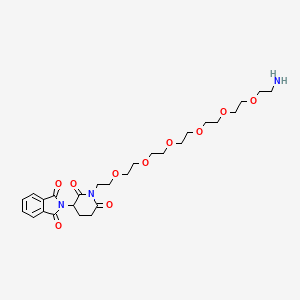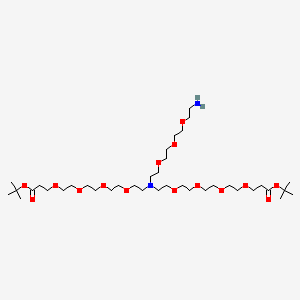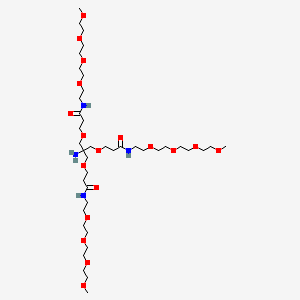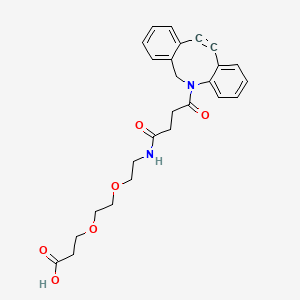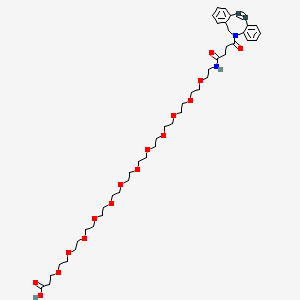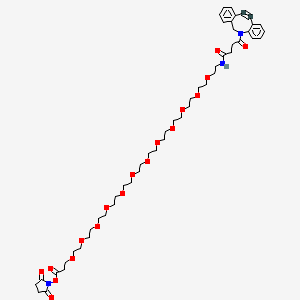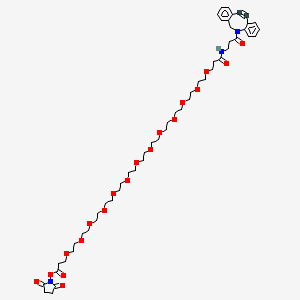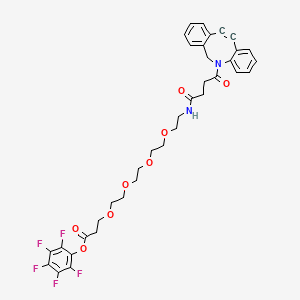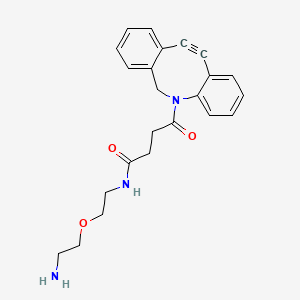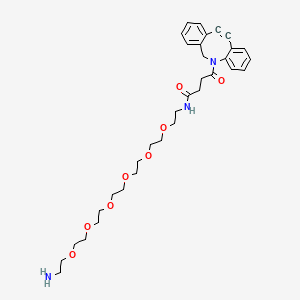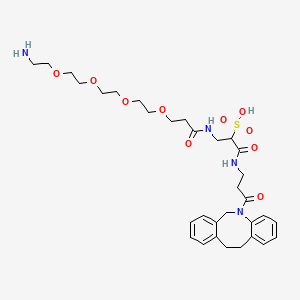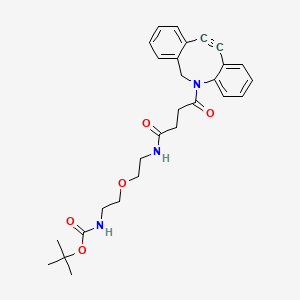
DBCO-PEG9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG9-amine is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
准备方法
Synthetic Routes and Reaction Conditions
DBCO-PEG9-amine is synthesized through a series of chemical reactions involving the attachment of the DBCO group to a polyethylene glycol (PEG) chain, which is then functionalized with an amine group. The synthesis typically involves the following steps:
Activation of the PEG chain: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Attachment of the DBCO group: The activated PEG chain is reacted with a DBCO derivative to form the DBCO-PEG intermediate.
Functionalization with an amine group: The DBCO-PEG intermediate is further reacted with an amine-containing compound to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
化学反应分析
Types of Reactions
DBCO-PEG9-amine primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is copper-free and highly efficient, making it suitable for bioconjugation and other applications .
Common Reagents and Conditions
Reagents: Azide-containing compounds, NHS esters, carboxylic acids.
Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions.
Major Products
The major products formed from the reactions of this compound include stable triazole linkages when reacted with azide-containing molecules. These products are often used in the synthesis of PROTACs and other bioconjugates .
科学研究应用
DBCO-PEG9-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags
Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents
Industry: Applied in the development of diagnostic tools and biosensors
作用机制
DBCO-PEG9-amine exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The PEG spacer arm enhances the solubility and stability of the conjugates, while the amine group facilitates further functionalization .
相似化合物的比较
Similar Compounds
DBCO-PEG4-amine: A shorter PEG linker with similar click chemistry properties.
DBCO-PEG12-amine: A longer PEG linker offering greater flexibility and solubility.
BCN-PEG9-amine: A similar compound with a bicyclononyne (BCN) group instead of DBCO, used in copper-free click chemistry.
Uniqueness
DBCO-PEG9-amine is unique due to its optimal PEG length, which provides a balance between flexibility and solubility. The DBCO group enables efficient SPAAC reactions without the need for a copper catalyst, making it suitable for sensitive biological applications .
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N3O11/c40-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-41-38(43)11-12-39(44)42-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)42/h1-8H,11-33,40H2,(H,41,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUWAJBCFPYIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
